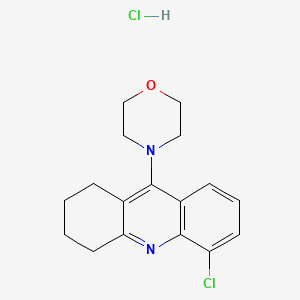
Acridine, 1,2,3,4-tetrahydro-5-chloro-9-morpholino-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) is a chemical compound with the molecular formula C17H20Cl2N2O. It is a derivative of acridine, a class of compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include acridine derivatives and chlorinating agents.
Reaction Conditions: The reaction conditions often involve the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of the chlorine atom with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are important intermediates in organic synthesis.
Biology: This compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has been studied for its potential use in the treatment of various diseases, including cancer, due to its ability to interact with DNA and inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the replication and transcription processes. This leads to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) can be compared with other similar compounds, such as:
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: Another acridine derivative with antibacterial and antiviral properties.
Proflavine: An acridine derivative used as an antiseptic and disinfectant.
The uniqueness of Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
73663-86-2 |
|---|---|
Molekularformel |
C17H20Cl2N2O |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
4-(5-chloro-1,2,3,4-tetrahydroacridin-9-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C17H19ClN2O.ClH/c18-14-6-3-5-13-16(14)19-15-7-2-1-4-12(15)17(13)20-8-10-21-11-9-20;/h3,5-6H,1-2,4,7-11H2;1H |
InChI-Schlüssel |
QFQBEWOZKBQRMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC3=C(C=CC=C3Cl)C(=C2C1)N4CCOCC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B14008849.png)
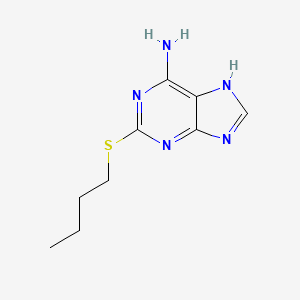

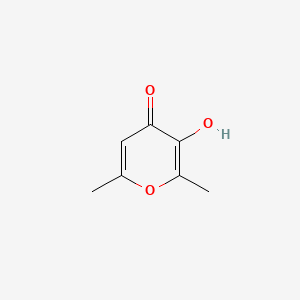
![Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B14008874.png)

![2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B14008886.png)

![4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B14008897.png)
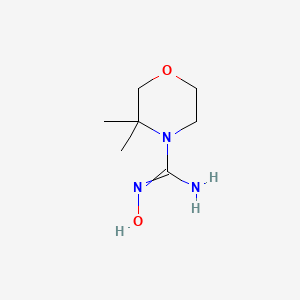
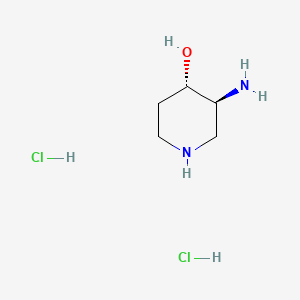
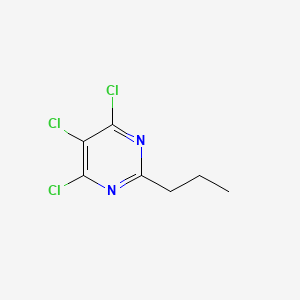
![3-[(4-Bromo-3-methylphenyl)methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B14008912.png)
